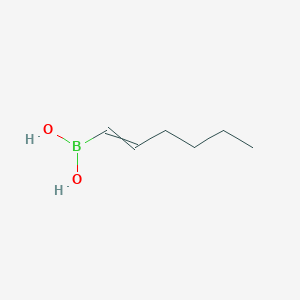
E-Hexen-1-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E-Hexen-1-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 1-hexenyl moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
E-Hexen-1-ylboronic acid can be synthesized through several methods, with hydroboration being the most common route. In this process, a boron-hydrogen bond is added across the double bond of 1-hexene, resulting in the formation of the corresponding boronic acid . Industrial production methods often involve the use of borate esters, which are derived from boric acid through dehydration with alcohols .
Analyse Des Réactions Chimiques
E-Hexen-1-ylboronic acid undergoes a variety of chemical reactions, including:
Oxidation: This reaction typically converts the boronic acid group into a hydroxyl group.
Reduction: Involves the reduction of the boronic acid group to a borane.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, triflic anhydride for activation of hydroxyl groups, and various oxidizing agents for oxidation reactions . Major products formed from these reactions include alkenes, alcohols, and other substituted boronic acids .
Applications De Recherche Scientifique
E-Hexen-1-ylboronic acid finds applications in several scientific research fields:
Chemistry: Used extensively in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for molecular recognition.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of E-Hexen-1-ylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property is exploited in various applications, such as molecular recognition and enzyme inhibition . The compound’s interaction with molecular targets often involves the formation of cyclic boronate esters, which are crucial for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
E-Hexen-1-ylboronic acid can be compared with other boronic acids, such as phenylboronic acid and methylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to its alkenyl moiety, which imparts distinct reactivity and applications . Similar compounds include:
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
Methylboronic acid: Utilized in the synthesis of various organic compounds.
Propriétés
Formule moléculaire |
C6H13BO2 |
|---|---|
Poids moléculaire |
127.98 g/mol |
Nom IUPAC |
hex-1-enylboronic acid |
InChI |
InChI=1S/C6H13BO2/c1-2-3-4-5-6-7(8)9/h5-6,8-9H,2-4H2,1H3 |
Clé InChI |
GWFKSQSXNUNYAC-UHFFFAOYSA-N |
SMILES canonique |
B(C=CCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Iodo-6-methylimidazo[1,5-A]pyridine](/img/structure/B8805331.png)






![7-Chlorothieno[3,2-b]pyridine-2-carbothioamide](/img/structure/B8805386.png)


